1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol
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Overview
Description
1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol is a complex organic compound that features a pyrimidine ring substituted with cyclohexylamino, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyclohexylamino group, methyl group, and nitro group through various substitution reactions. The final step involves the attachment of the propan-2-ol moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyclohexylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)ethanol
- 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)butan-2-ol
Uniqueness
1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[4-(cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-9(20)8-15-14-16-10(2)12(19(21)22)13(18-14)17-11-6-4-3-5-7-11/h9,11,20H,3-8H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJIDVNCJMTNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC(C)O)NC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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